Volazocine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

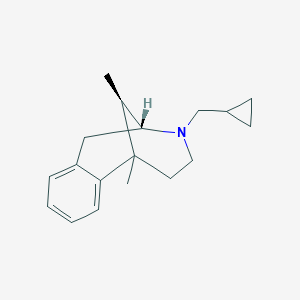

Propiedades

Número CAS |

15686-68-7 |

|---|---|

Fórmula molecular |

C18H25N |

Peso molecular |

255.4 g/mol |

Nombre IUPAC |

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |

InChI |

InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3/t13-,17+,18+/m1/s1 |

Clave InChI |

SVKVWRTVTPUQBY-BVGQSLNGSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2CC3=CC=CC=C3[C@]1(CCN2CC4CC4)C |

SMILES canónico |

CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Volazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volazocine is a synthetic benzomorphan (B1203429) derivative with a complex pharmacological profile, primarily characterized by its activity at opioid and sigma receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding affinity, functional activity, and the associated downstream signaling pathways. The information presented herein is synthesized from available scientific literature and is intended to serve as a resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel analgesics.

Introduction

This compound, a member of the benzomorphan class of opioids, has been a subject of interest due to its potential analgesic properties. Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and predicting its side-effect profile. This document outlines the molecular interactions of this compound with its primary receptor targets and the subsequent intracellular events.

Receptor Binding Profile

The initial step in the mechanism of action of this compound is its binding to specific receptor proteins. Quantitative data on the binding affinity of this compound for various receptors is summarized in the table below. Binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| Opioid Receptors | ||||

| Mu (μ) | Data Not Available | |||

| Delta (δ) | Data Not Available | |||

| Kappa (κ) | Data Not Available | |||

| Sigma Receptors | ||||

| Sigma-1 (σ1) | Data Not Available | |||

| Sigma-2 (σ2) | Data Not Available |

Note: Despite extensive literature searches, specific Ki values for this compound at opioid and sigma receptors from primary research articles could not be located. The benzomorphan class of compounds, to which this compound belongs, is known to interact with these receptors.

Functional Activity

Beyond binding, the functional activity of this compound determines whether it activates (agonist), blocks (antagonist), or has a mixed effect at the receptor. This is typically quantified by measuring the drug's potency (EC50 - the concentration required to produce 50% of the maximal effect) and efficacy (Emax - the maximum possible effect). Common assays for determining functional activity at G-protein coupled receptors (GPCRs) like opioid receptors include GTPγS binding assays and adenylyl cyclase (cAMP) inhibition assays.

Table 2: this compound Functional Activity (EC50 and Emax)

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Reference |

| Opioid Receptors | ||||

| Kappa (κ) | GTPγS Binding | Data Not Available | Data Not Available | |

| Kappa (κ) | cAMP Inhibition | Data Not Available | Data Not Available |

Note: Specific EC50 and Emax values for this compound from functional assays were not available in the reviewed literature. Benzomorphans are generally known to possess kappa-opioid receptor agonist properties.

Signaling Pathways

Kappa-Opioid Receptor (KOR) Signaling

As a putative kappa-opioid receptor agonist, this compound is expected to activate the canonical KOR signaling pathway. KORs are Gi/Go-coupled GPCRs. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).

Sigma Receptor Interaction

Benzomorphans, including this compound, are also known to interact with sigma receptors, which are non-opioid receptors located in the central nervous system and other tissues. The functional consequences of this interaction are complex and can modulate the effects of opioid receptor activation. Sigma-1 receptor agonists, for instance, have been shown to modulate intracellular calcium signaling and interact with other neurotransmitter systems. The precise downstream signaling of this compound via sigma receptors is not well-defined.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of compounds like this compound are provided below. These protocols are generalized based on standard practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR, or --INVALID-LINK---pentazocine for σ1) and varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS), GDP, and varying concentrations of the test compound (this compound).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed to remove unbound [35S]GTPγS.

-

Quantification: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for G-protein activation.

Adenylyl Cyclase (cAMP) Inhibition Assay

This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of cAMP production.

Protocol:

-

Cell Culture: Whole cells expressing the receptor of interest are cultured in microplates.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin (B1673556) (to activate adenylyl cyclase and produce cAMP) in the presence of varying concentrations of the test compound (this compound).

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is used to generate concentration-response curves and determine EC50 and Emax values.

Conclusion

This compound is a benzomorphan derivative with a pharmacological profile that suggests activity as a kappa-opioid receptor agonist and interaction with sigma receptors. Its mechanism of action is presumed to involve the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. However, a comprehensive understanding of its core mechanism is hampered by the lack of publicly available, quantitative in vitro pharmacological data. Further research is required to definitively characterize the binding affinities and functional activities of this compound at its receptor targets to fully elucidate its therapeutic potential and guide future drug development efforts.

The Synthesis of Volazocine: A Technical Overview Based on Analogous Benzomorphan Structures

Disclaimer: The primary reference for the synthesis of volazocine, U.S. Patent 3,382,249 by N. F. Albertson, could not be accessed to provide a detailed, step-by-step experimental protocol and specific quantitative data for its synthesis. Therefore, this technical guide presents a representative synthesis of a closely related and structurally similar benzomorphan (B1203429), cyclazocine (B1219694). This pathway illustrates the general chemical principles and methodologies employed in the synthesis of this class of compounds, including this compound. The experimental details and data provided herein are for the synthesis of cyclazocine and should be considered illustrative for the synthesis of this compound.

This compound is a benzomorphan derivative with opioid analgesic properties. The core structure of benzomorphans consists of a benzofuran (B130515) ring fused to a partially hydrogenated isoquinoline (B145761) system. The synthesis of these molecules typically involves the construction of the tetracyclic ring system followed by functional group manipulations. The following sections detail a representative synthetic pathway for cyclazocine, which shares the same core benzomorphan skeleton as this compound.

Representative Synthesis Pathway: Cyclazocine

The synthesis of cyclazocine, a well-documented benzomorphan, provides a model for understanding the potential synthetic route to this compound. The key steps involve the formation of the piperidine (B6355638) ring, cyclization to form the benzomorphan core, and subsequent N-alkylation.

Step 1: Synthesis of 1,4-dimethyl-1,2,3,6-tetrahydropyridine

The synthesis begins with the condensation of methylamine, formaldehyde, and isoprene (B109036). This reaction, a variation of the Mannich reaction, forms the tetrahydropyridine (B1245486) ring, a crucial building block for the benzomorphan structure.

| Reactants | Reagents/Conditions | Product | Yield (%) | Physical Properties |

| Methylamine, Formaldehyde, Isoprene | Acetic acid, Heat | 1,4-dimethyl-1,2,3,6-tetrahydropyridine | Not specified | B.P. 135-137 °C |

Step 2: Formation of the Benzomorphan Core

The tetrahydropyridine intermediate undergoes a cyclization reaction with a suitable phenyl Grignard reagent, such as 3-methoxyphenylmagnesium bromide. This is followed by an acid-catalyzed intramolecular cyclization (a Pictet-Spengler type reaction) to construct the benzomorphan skeleton. The methoxy (B1213986) group is subsequently demethylated to yield the phenolic hydroxyl group.

| Intermediate | Reagents/Conditions | Product | Yield (%) | Physical Properties |

| 1,4-dimethyl-1,2,3,6-tetrahydropyridine | 1. 3-methoxyphenylmagnesium bromide, Ether 2. HBr, Heat | 2,5-dimethyl-2'-hydroxy-6,7-benzomorphan (norcyclazocine) | Not specified | M.P. 210-212 °C |

Step 3: N-Alkylation with a Cyclopropylmethyl Group

The final step involves the N-alkylation of the secondary amine of the benzomorphan core with a cyclopropylmethyl halide to introduce the characteristic substituent of cyclazocine. This is a standard nucleophilic substitution reaction.

| Intermediate | Reagents/Conditions | Product | Yield (%) | Physical Properties |

| 2,5-dimethyl-2'-hydroxy-6,7-benzomorphan | Cyclopropylmethyl bromide, NaHCO₃, DMF | Cyclazocine | Not specified | M.P. 178-180 °C |

Experimental Protocols for Key Experiments

The following are generalized experimental protocols for the key transformations in the synthesis of cyclazocine, which are analogous to the probable synthesis of this compound.

Protocol 1: Synthesis of 1,4-dimethyl-1,2,3,6-tetrahydropyridine

A mixture of aqueous methylamine, formaldehyde, and isoprene in acetic acid is heated under reflux. After the reaction is complete, the mixture is cooled, made alkaline with a strong base (e.g., NaOH), and the product is extracted with an organic solvent (e.g., ether). The organic extracts are dried and distilled to give the 1,4-dimethyl-1,2,3,6-tetrahydropyridine.

Protocol 2: Formation of the Benzomorphan Core (norcyclazocine)

To a solution of 3-methoxyphenylmagnesium bromide in anhydrous ether, a solution of 1,4-dimethyl-1,2,3,6-tetrahydropyridine in ether is added dropwise. The reaction mixture is stirred and then hydrolyzed with an aqueous acid solution. The ether layer is separated, and the aqueous layer is treated with hydrobromic acid and heated to effect both cyclization and demethylation. The reaction mixture is then cooled and neutralized to precipitate the crude product, which is purified by recrystallization.

Protocol 3: N-Alkylation to form Cyclazocine

A mixture of 2,5-dimethyl-2'-hydroxy-6,7-benzomorphan, cyclopropylmethyl bromide, and sodium bicarbonate in dimethylformamide (DMF) is heated. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is dried and evaporated to give the crude product, which is then purified by recrystallization.

Synthesis Pathway Diagram

Caption: Representative synthesis pathway for Cyclazocine.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the benzomorphan synthesis.

An In-Depth Technical Guide to the Pharmacological Profile of Volazocine

Introduction

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds.[1] Developed in the mid-20th century, it is structurally related to other well-known benzomorphans such as pentazocine (B1679294) and cyclazocine. Despite its synthesis and initial classification as an analgesic, this compound was never commercialized, and as a result, a comprehensive public record of its pharmacological data is notably scarce.[1] This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the essential experimental methodologies required to fully characterize the pharmacological profile of a compound like this compound.

This document will outline the standard in vitro and in vivo assays used to determine a drug's receptor binding affinity, functional activity, and behavioral effects. While specific quantitative data for this compound is not available in the public domain, this guide will present the requisite experimental protocols and data presentation formats, using illustrative examples where appropriate. The core of this guide is to equip researchers with the necessary knowledge to conduct a thorough pharmacological evaluation of novel benzomorphan derivatives.

Receptor Binding Affinity

The initial step in characterizing the pharmacological profile of this compound involves determining its binding affinity (Ki) for a panel of relevant receptors. As a benzomorphan opioid, the primary targets of interest are the mu (µ), delta (δ), and kappa (κ) opioid receptors. Additionally, given the known cross-reactivity of this class of compounds, it is crucial to assess binding at sigma (σ1 and σ2) and NMDA receptors.

Data Presentation: Receptor Binding Affinities

A comprehensive analysis of this compound's binding profile should be summarized in a clear and concise table. The inhibition constant (Ki), derived from competitive binding assays, is the standard measure of a ligand's affinity for a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| Opioid Receptors | |||

| Mu (µ) | [3H]-DAMGO | Rat brain homogenate | Data not available |

| Delta (δ) | [3H]-DPDPE | Rat brain homogenate | Data not available |

| Kappa (κ) | [3H]-U-69,593 | Guinea pig brain homogenate | Data not available |

| Sigma Receptors | |||

| Sigma-1 (σ1) | [3H]-(+)-Pentazocine | Guinea pig brain homogenate | Data not available |

| Sigma-2 (σ2) | [3H]-DTG | Rat liver membranes | Data not available |

| NMDA Receptor | |||

| PCP Site | [3H]-MK-801 | Rat cortical membranes | Data not available |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2] These assays involve the competition between a radiolabeled ligand with known affinity and the unlabeled test compound (this compound) for binding to the target receptor.

Materials:

-

Membrane Preparations: Homogenates of specific tissues (e.g., rat brain, guinea pig brain) or membranes from cell lines expressing the receptor of interest.

-

Radioligands: Tritiated ([3H]) ligands specific for each receptor subtype (e.g., [3H]-DAMGO for µ-opioid, [3H]-(+)-pentazocine for σ1).[3][4]

-

Test Compound: this compound, dissolved in a suitable vehicle.

-

Assay Buffer: Typically a Tris-HCl buffer with specific ion concentrations (e.g., MgCl2) optimized for the receptor being studied.[3]

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., naloxone (B1662785) for opioid receptors) to determine the amount of non-specific binding of the radioligand.[3]

-

Glass Fiber Filters and a Filtration Apparatus/Cell Harvester .[2]

-

Scintillation Vials and Scintillation Cocktail .

-

Liquid Scintillation Counter .

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound (this compound). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4][5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

Functional Activity

Determining the functional activity of this compound at its target receptors is critical to understanding its pharmacological effects. Functional assays measure the cellular response following receptor activation and can classify a compound as an agonist, antagonist, or inverse agonist. Key parameters derived from these assays are the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Data Presentation: Functional Activity

The results from functional assays should be tabulated to allow for easy comparison of this compound's potency and efficacy at different receptors.

| Receptor Subtype | Assay Type | Parameter | Value | Efficacy (% of Standard Agonist) |

| Opioid Receptors | ||||

| Mu (µ) | [35S]GTPγS Binding | EC50 (nM) | Data not available | Data not available |

| cAMP Inhibition | IC50 (nM) | Data not available | Data not available | |

| Delta (δ) | [35S]GTPγS Binding | EC50 (nM) | Data not available | Data not available |

| cAMP Inhibition | IC50 (nM) | Data not available | Data not available | |

| Kappa (κ) | [35S]GTPγS Binding | EC50 (nM) | Data not available | Data not available |

| cAMP Inhibition | IC50 (nM) | Data not available | Data not available |

Experimental Protocols

This assay directly measures the activation of G proteins coupled to the receptor of interest.[7] Opioid receptors are Gi/Go-coupled, and upon agonist binding, they facilitate the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.[7]

Materials:

-

Membrane Preparations: As described for binding assays.

-

[35S]GTPγS: Radiolabeled GTP analog.

-

GDP: Guanosine diphosphate.

-

Test Compound: this compound.

-

Standard Agonist: A known full agonist for the receptor (e.g., DAMGO for µ-opioid).

-

Assay Buffer: Containing MgCl2 and NaCl.[8]

-

Filtration Apparatus and Scintillation Counting Supplies .

Procedure:

-

Pre-incubation: In a 96-well plate, combine the membrane preparation with GDP and varying concentrations of this compound or a standard agonist. Incubate at 30°C for a short period.[8]

-

Initiation: Add [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).[8]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

-

Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.

-

Efficacy is often expressed as a percentage of the Emax of a standard full agonist.

-

This assay measures a downstream consequence of Gi/Go-coupled receptor activation: the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Materials:

-

Whole Cells: A cell line expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556): A direct activator of adenylyl cyclase, used to stimulate basal cAMP production.

-

Test Compound: this compound.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based) for quantifying cAMP levels.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a specific time.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Pharmacological Profile

In vivo studies are essential to determine the physiological and behavioral effects of this compound in a whole organism. For a potential analgesic, the primary in vivo assays assess its antinociceptive properties.

Data Presentation: In Vivo Analgesic Activity

The results of in vivo analgesic tests should be presented in a table that includes the dose, the measured effect, and a comparison to a standard drug like morphine.

| Assay | Species | Route of Administration | Parameter | ED50 (mg/kg) | Maximum Possible Effect (%) |

| Hot Plate Test | Mouse | Subcutaneous | Latency to paw lick/jump | Data not available | Data not available |

| Tail-Flick Test | Rat | Intraperitoneal | Latency to tail withdrawal | Data not available | Data not available |

Experimental Protocols

The hot plate test is a common method for assessing the analgesic effects of drugs against thermally induced pain.[10]

Apparatus:

-

A commercially available hot plate apparatus with a controlled surface temperature (typically 52-55°C).

-

A transparent cylinder to confine the animal to the hot plate surface.

Procedure:

-

Baseline Latency: Place each animal (typically a mouse or rat) on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

-

Data Analysis:

-

Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the formula: MPE (%) = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Plot the MPE against the dose of this compound to determine the ED50 (the dose that produces 50% of the maximum possible effect).

-

The tail-flick test is another widely used assay for measuring the analgesic effects of drugs against a thermal stimulus.[11]

Apparatus:

-

A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

-

A sensor that automatically detects the tail flick and records the latency.

Procedure:

-

Baseline Latency: Place the animal (typically a rat) in a restrainer and position its tail over the light source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time is employed to prevent injury.

-

Drug Administration: Administer this compound or a vehicle control.

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: The data is analyzed in the same manner as the hot plate test to determine the MPE and ED50.

Conclusion

While the existing literature does not provide a detailed pharmacological profile for this compound, this technical guide outlines the essential experimental framework required to generate such a profile. A thorough investigation of this compound would necessitate the application of these state-of-the-art in vitro and in vivo techniques. By systematically determining its receptor binding affinities, functional activities, and in vivo effects, the scientific community can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent. The methodologies described herein are not only applicable to this compound but also serve as a foundational guide for the pharmacological characterization of any novel compound targeting the opioid and related receptor systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. zenodo.org [zenodo.org]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tail flick test - Wikipedia [en.wikipedia.org]

Volazocine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. While it has been a subject of interest, publicly available, detailed quantitative data on its receptor binding affinity remains scarce. This technical guide aims to provide a comprehensive overview of the anticipated receptor binding profile of this compound based on its structural class, and to furnish researchers with the detailed experimental protocols necessary to conduct such binding assays.

Benzomorphan derivatives are known to interact with several receptor systems, primarily the opioid (mu, delta, and kappa) and sigma receptors. The affinity and selectivity for these receptors can vary significantly based on the specific substitutions on the benzomorphan scaffold. This document will therefore provide a framework for understanding and determining the receptor binding characteristics of this compound and similar molecules.

Receptor Binding Profile of Benzomorphans

Due to the limited specific binding data for this compound in the public domain, the following table summarizes the general binding affinities of related benzomorphan compounds to provide a contextual understanding. It is anticipated that this compound would exhibit a profile within these general ranges.

| Receptor Subtype | Ligand Class | Typical Binding Affinity (Ki) | Notes |

| Mu Opioid Receptor (MOR) | Benzomorphans | Variable; can range from sub-nanomolar to micromolar. | Affinity is highly dependent on the N-substituent and other structural modifications. |

| Kappa Opioid Receptor (KOR) | Benzomorphans | Often show moderate to high affinity. | Many benzomorphans, like pentazocine (B1679294) and cyclazocine, are known kappa-opioid agonists or mixed agonist-antagonists. |

| Delta Opioid Receptor (DOR) | Benzomorphans | Generally lower affinity compared to MOR and KOR. | Selectivity for DOR is less common within this class. |

| Sigma-1 Receptor | Benzomorphans | Can exhibit significant affinity. | The (+)-isomers of some benzomorphans, such as (+)-pentazocine, are known to be potent sigma-1 receptor ligands. |

| Sigma-2 Receptor | Benzomorphans | Affinity is variable and less characterized than for sigma-1. |

Experimental Protocols

To determine the precise receptor binding affinity of this compound, standardized in vitro assays are required. The following are detailed protocols for radioligand binding assays, which are a common and robust method for this purpose.

Protocol 1: Radioligand Competition Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors.

1. Materials:

- Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

- Radioligands:

- For µ-opioid receptor: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)

- For δ-opioioid receptor: [³H]-Naltrindole (specific activity ~30-50 Ci/mmol)

- For κ-opioid receptor: [³H]-U69,593 (specific activity ~30-60 Ci/mmol)

- Binding Buffer: 50 mM Tris-HCl, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Non-specific Binding Control: Naloxone (10 µM final concentration).

- Test Compound: this compound, prepared in a series of dilutions.

- Scintillation Cocktail.

- 96-well microplates.

- Glass fiber filters (e.g., Whatman GF/B).

- Cell harvester and scintillation counter.

2. Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

- Assay Setup: In a 96-well plate, add the following in triplicate for each concentration of the test compound:

- 50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

- 50 µL of the diluted test compound (this compound).

- 50 µL of the appropriate radioligand (e.g., [³H]-DAMGO at a final concentration close to its Kd, typically 1-2 nM).

- 100 µL of the membrane suspension.

- Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

- Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

1. Materials:

- Receptor Source: Cell membranes expressing the opioid receptor of interest.

- Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

- GDP: 10 µM final concentration.

- Test Compound: this compound, prepared in a series of dilutions.

- Positive Control: A known full agonist for the receptor (e.g., DAMGO for MOR).

- Non-specific Binding Control: Unlabeled GTPγS (10 µM final concentration).

- Other materials: As in the radioligand binding assay.

2. Procedure:

- Membrane Preparation: Prepare membranes as described in the previous protocol.

- Assay Setup: In a 96-well plate, add the following:

- 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

- 50 µL of the test compound or positive control.

- 50 µL of GDP.

- 50 µL of membrane suspension.

- Pre-incubation: Incubate the plate at 30°C for 15 minutes.

- Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

- Incubation: Incubate at 30°C for 60 minutes.

- Filtration and Counting: Terminate the assay and measure radioactivity as described for the radioligand binding assay.

3. Data Analysis:

- Subtract non-specific binding to obtain specific binding.

- Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the test compound concentration.

- Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the experimental processes and underlying biological mechanisms, the following diagrams are provided.

The Discovery of Volazocine: A Benzomorphan Opioid Analgesic

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. Developed in the mid-20th century, its discovery was part of a broader effort to create potent pain relievers with fewer side effects than existing opioids like morphine. Although it showed promise in preclinical studies, this compound was never commercialized. This in-depth technical guide explores the history of this compound's discovery, detailing its synthesis, pharmacological evaluation, and the scientific context of its development.

Genesis of this compound: The Quest for Safer Analgesics

The development of this compound is rooted in the extensive mid-century research into synthetic analgesics. Scientists sought to dissociate the potent analgesic properties of opioids from their undesirable side effects, such as respiratory depression, addiction, and sedation. The benzomorphan scaffold was a key area of interest, as it represented a simplified morphine structure that retained analgesic activity. This line of research led to the discovery of several clinically relevant compounds, including pentazocine (B1679294) and cyclazocine, which are structurally related to this compound.

Synthesis of this compound

The synthesis of this compound was first disclosed in a 1968 U.S. patent filed by N.F. Albertson.[1][2][3] The procedure laid out a multi-step chemical synthesis, a common approach for constructing the complex benzomorphan core.

Experimental Protocol: Synthesis of this compound

Experimental Workflow: Synthesis of 8-amino-volazocine from this compound

Caption: Synthesis of 8-amino-volazocine from this compound.

Pharmacological Profile of this compound

As a member of the benzomorphan class, this compound's pharmacological activity is presumed to be mediated through opioid receptors. Benzomorphans are known to interact primarily with the mu (μ) and kappa (κ) opioid receptors, often exhibiting a mixed agonist-antagonist profile.

Opioid Receptor Binding and Functional Activity

Detailed quantitative data on this compound's binding affinity (Ki) and functional potency (EC50/IC50) at opioid receptors are not extensively reported in publicly available literature. However, by examining closely related benzomorphan compounds, we can infer its likely pharmacological characteristics. For instance, pentazocine acts as a kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist. It is plausible that this compound shares a similar mechanism of action.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Benzomorphan Analgesics

| Compound | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |

| Pentazocine | >100 | Data not consistently reported | Data not consistently reported |

| Dezocine | 1.0 | 2.5 | 36.4 |

| Bremazocine | 0.2 | 0.08 | 4.3 |

Note: Data for this compound is not available in the cited literature. The table provides context from related compounds.

In Vivo Analgesic Effects

Similarly, specific in vivo analgesic potency data (e.g., ED50 in tail-flick or hot-plate assays) for this compound is scarce in the public domain. The aforementioned Journal of Medicinal Chemistry article notes that this compound was tested, but does not provide the results. The focus of much of the published research has been on other members of the benzomorphan family. For context, the analgesic efficacy of related compounds is presented below.

Table 2: In Vivo Analgesic Potency (ED50, mg/kg) of Representative Benzomorphan Analgesics

| Compound | Tail-Flick (mouse, s.c.) | Hot-Plate (mouse, s.c.) |

| Pentazocine | ~10 | ~15 |

| Dezocine | 0.31 (i.p.) | 0.25 (i.p.) |

| Morphine (for comparison) | ~5 | ~10 |

Note: Data for this compound is not available in the cited literature. The table provides context from related compounds.

Mechanism of Action and Signaling Pathways

Given its structural similarity to other benzomorphan opioids, this compound is expected to act as an agonist or partial agonist at the kappa opioid receptor (KOR). Activation of KOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.

Signaling Pathway of a Kappa Opioid Receptor Agonist

Caption: Presumed signaling pathway of this compound via KOR activation.

Conclusion

The discovery of this compound represents a specific chapter in the broader history of opioid analgesic research. While it did not ultimately see clinical use, its development contributed to the understanding of the structure-activity relationships within the benzomorphan class of compounds. The lack of extensive published data on its pharmacology suggests that it may have been deprioritized in favor of other candidates with more favorable preclinical profiles. Nevertheless, the story of this compound underscores the iterative and often challenging process of drug discovery and development. Further research into historical archives and unpublished data may yet shed more light on the specific properties of this intriguing benzomorphan derivative.

References

Preclinical Profile of Volazocine: An In-depth Technical Guide

Disclaimer: Volazocine is a benzomorphan (B1203429) opioid analgesic that was never commercially marketed. As such, specific preclinical data for this compound is scarce in publicly available literature. This guide provides a comprehensive overview based on the known pharmacology of the benzomorphan class of opioids and the function of its primary target, the kappa-opioid receptor (KOR). Data from closely related and well-studied benzomorphans, such as pentazocine (B1679294) and cyclazocine, are used to infer the potential preclinical profile of this compound.

Introduction

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] Structurally, it is characterized by a 2,6-methano-3-benzazocine nucleus.[2][3] Like other members of its class, this compound was developed to provide potent analgesia with a potentially different side effect profile compared to classical morphine-like opioids that primarily act on the mu-opioid receptor (MOR). The primary mechanism of action for many benzomorphans involves interaction with the kappa-opioid receptor (KOR).[4] This guide summarizes the inferred preclinical pharmacodynamics, pharmacokinetics, and toxicology of this compound, drawing upon data from its chemical class and receptor target.

Pharmacodynamics

The pharmacodynamic effects of this compound are presumed to be primarily mediated through its interaction with opioid receptors, with a significant affinity for the KOR.

Receptor Binding and Functional Activity

Benzomorphans are known to exhibit complex pharmacology, often acting as agonists, partial agonists, or antagonists at different opioid receptor types.[4] It is hypothesized that this compound acts as a KOR agonist. Activation of the KOR, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.[5] However, KOR activation is also associated with less desirable effects such as dysphoria and sedation, which have limited the clinical development of KOR agonists.[4][6]

Table 1: Inferred Opioid Receptor Activity Profile of this compound

| Receptor | Predicted Activity | Potential Downstream Effects |

| Kappa-Opioid Receptor (KOR) | Agonist | Analgesia, sedation, dysphoria, miosis |

| Mu-Opioid Receptor (MOR) | Weak Antagonist / Partial Agonist | Modulation of morphine-like effects |

| Delta-Opioid Receptor (DOR) | Low Affinity | Minimal contribution to overall effect |

Signaling Pathways

Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5][7] Specifically, KOR activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a decrease in neurotransmitter release, which underlies the analgesic effect.

Recent research has also highlighted the role of biased agonism at the KOR, where different ligands can preferentially activate either G protein-dependent signaling or β-arrestin-mediated pathways.[5][7] G protein signaling is thought to be responsible for the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects like dysphoria and sedation.[5] The specific bias of this compound is unknown.

Preclinical Efficacy Models

The analgesic efficacy of benzomorphan opioids is typically evaluated in various animal models of pain.

Experimental Protocols for Analgesia

Standard preclinical models to assess the antinociceptive effects of opioids include:

-

Hot Plate Test: This model assesses the response to thermal stimuli. An animal is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured. Opioid analgesics are expected to increase this latency.

-

Tail-Flick Test: Similar to the hot plate test, this model uses a thermal stimulus (e.g., a beam of light) directed at the animal's tail. The time taken for the animal to flick its tail away from the heat source is recorded.

-

Writhing Test: This is a model of visceral pain induced by the intraperitoneal injection of an irritant (e.g., acetic acid or phenylquinone). The number of writhes (a characteristic stretching behavior) is counted, and an effective analgesic will reduce this number.

-

Paw Pressure Test: This model evaluates the response to mechanical stimuli. Increasing pressure is applied to the animal's paw, and the pressure at which the animal withdraws its paw is determined. Analgesics increase the paw withdrawal threshold.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific data for this compound is unavailable, general characteristics of benzomorphans can be inferred.

Table 2: Inferred Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Inferred Characteristic | Rationale (based on Benzomorphan Class) |

| Absorption | Rapidly absorbed after parenteral administration. Variable and likely low oral bioavailability. | Benzomorphans are generally well-absorbed systemically after injection. Oral bioavailability is often limited due to first-pass metabolism.[8][9] |

| Distribution | Wide distribution, including crossing the blood-brain barrier. | As centrally acting analgesics, these compounds must penetrate the CNS. |

| Metabolism | Primarily hepatic metabolism. | The liver is the main site of metabolism for most opioids. |

| Excretion | Excreted in the urine as metabolites and parent drug. | Renal excretion is a common route for drug elimination. |

| Half-life | Likely to be in the range of a few hours in rodents. | Many small molecule drugs have relatively short half-lives in preclinical species.[10][11] |

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new chemical entity.

Acute Toxicity

Acute toxicity studies would be conducted in rodents to determine the median lethal dose (LD50) and to identify the primary signs of toxicity. For a KOR agonist, expected dose-limiting toxicities would include profound sedation, motor impairment, and respiratory depression.

Repeat-Dose Toxicology

Chronic administration studies would be necessary to evaluate the long-term safety of this compound. Key areas of investigation would include effects on the central nervous system, cardiovascular system, and gastrointestinal tract. Organ pathology would be assessed at the end of the study.

Table 3: Potential Toxicological Findings for this compound

| System | Potential Finding | Rationale (based on KOR Agonism) |

| Central Nervous System | Sedation, ataxia, dysphoria-like behaviors. | Known side effects of KOR agonists.[4] |

| Cardiovascular System | Potential for changes in heart rate and blood pressure. | Opioids can have cardiovascular effects. |

| Gastrointestinal System | Reduced gastrointestinal motility. | A common effect of opioids. |

| Respiratory System | Respiratory depression (potentially with a ceiling effect). | A hallmark of opioid toxicity. |

Conclusion

This compound, as a member of the benzomorphan class of opioids, is predicted to be a KOR agonist with analgesic properties. Its preclinical profile, inferred from related compounds, suggests potential efficacy in various pain models. However, the characteristic side effects of KOR agonists, such as sedation and dysphoria, would likely be a significant consideration in its development. The lack of available preclinical data for this compound itself underscores its status as an unmarketed compound and highlights the need for empirical studies to validate these inferred properties. This guide serves as a theoretical framework for researchers and drug development professionals interested in the pharmacology of benzomorphan opioids and the therapeutic potential of targeting the kappa-opioid receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 7. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Pharmacology of Volazocine: A Technical Guide to its Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volazocine, a benzomorphan (B1203429) derivative, presents a compelling case for stereoselective pharmacological investigation. While the broader class of benzomorphans is known for its complex interactions with opioid and sigma receptors, specific quantitative data on the individual stereoisomers of this compound remain conspicuously absent from publicly available scientific literature. This guide provides a comprehensive overview of the anticipated stereochemistry and biological activity of (-)-volazocine and (+)-volazocine based on established principles of related compounds. It further outlines detailed, generalized experimental protocols for the characterization of these enantiomers and visualizes key concepts through signaling pathway and workflow diagrams. The significant gap in empirical data for this compound underscores a critical area for future research in opioid pharmacology and drug development.

Introduction: The Significance of Stereochemistry in Benzomorphans

Chirality is a fundamental determinant of drug action, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. In the realm of centrally acting analgesics, the benzomorphan scaffold has a rich history of demonstrating profound stereoselectivity. Typically, the (-)-enantiomers of benzomorphans exhibit higher affinity and activity at opioid receptors, while the (+)-enantiomers often show preference for sigma receptors. This stereochemical differentiation is crucial for understanding the overall pharmacological effect of a racemic mixture and for the development of more targeted and safer therapeutics.

This compound, as a member of this class, is presumed to follow this pattern. However, a thorough investigation into its enantiopure forms is necessary to fully elucidate its therapeutic potential and side-effect profile.

Stereochemistry of this compound

This compound possesses two chiral centers, leading to the existence of enantiomeric pairs. The key stereoisomers of interest are (-)-volazocine and (+)-volazocine. The absolute configuration of these enantiomers dictates their three-dimensional arrangement and, consequently, their interaction with chiral biological targets like receptors and enzymes.

Note: Despite extensive literature searches, specific experimental data on the synthesis and chiral resolution of this compound enantiomers are not publicly available. The synthesis would likely involve a multi-step process followed by chiral chromatography or diastereomeric salt formation to separate the enantiomers.

Anticipated Biological Activity

Based on the structure-activity relationships of related benzomorphans, such as pentazocine, the following biological activities are anticipated for the stereoisomers of this compound:

-

(-)-Volazocine: Expected to be the primary active enantiomer at opioid receptors, particularly the kappa opioid receptor (KOR), exhibiting agonist or partial agonist activity. It may also possess some activity at mu (MOR) and delta (DOR) opioid receptors.

-

(+)-Volazocine: Predicted to have lower affinity for opioid receptors and may exhibit significant affinity for sigma receptors (σ1 and σ2). Activity at sigma receptors can modulate various downstream signaling pathways and may contribute to complex pharmacological effects, including potential psychotomimetic or dysphoric properties.

Quantitative Pharmacological Data

A critical aspect of characterizing the stereoisomers of this compound is the determination of their binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) at relevant receptors.

Disclaimer: The following tables are presented as a template to illustrate the expected data presentation. No publicly available quantitative data for the individual stereoisomers of this compound could be located. The values are placeholders and should not be considered factual.

Table 1: Anticipated Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

| Compound | Kappa Opioid Receptor (KOR) | Mu Opioid Receptor (MOR) | Delta Opioid Receptor (DOR) |

| (-)-Volazocine | Data Not Available | Data Not Available | Data Not Available |

| (+)-Volazocine | Data Not Available | Data Not Available | Data Not Available |

| Racemic this compound | Data Not Available | Data Not Available | Data Not Available |

Table 2: Anticipated Sigma Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

| Compound | Sigma-1 Receptor | Sigma-2 Receptor |

| (-)-Volazocine | Data Not Available | Data Not Available |

| (+)-Volazocine | Data Not Available | Data Not Available |

| Racemic this compound | Data Not Available | Data Not Available |

Table 3: Anticipated Functional Activity (EC50, nM and Emax, %) of this compound Stereoisomers at the Kappa Opioid Receptor

| Compound | EC50 (nM) | Emax (%) |

| (-)-Volazocine | Data Not Available | Data Not Available |

| (+)-Volazocine | Data Not Available | Data Not Available |

| Racemic this compound | Data Not Available | Data Not Available |

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through complex intracellular signaling cascades upon receptor activation. The following diagrams illustrate the canonical kappa opioid receptor signaling pathway and a generalized workflow for the characterization of this compound stereoisomers.

Figure 1: Simplified Kappa Opioid Receptor (KOR) Signaling Pathway.

Figure 2: General Experimental Workflow for Characterizing this compound Stereoisomers.

Figure 3: Logical Relationship of this compound Stereoisomers and Biological Targets.

Detailed Experimental Protocols (Generalized)

The following are detailed, generalized protocols for the key in vitro assays required to characterize the pharmacological profile of this compound stereoisomers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (-)-volazocine and (+)-volazocine for kappa, mu, and delta opioid receptors, as well as sigma-1 and sigma-2 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human opioid or sigma receptor subtypes (e.g., CHO or HEK-293 cells).

-

Radioligands specific for each receptor:

-

KOR: [³H]-U69,593 or [³H]-diprenorphine

-

MOR: [³H]-DAMGO

-

DOR: [³H]-DPDPE

-

Sigma-1: [³H]-(+)-pentazocine

-

Sigma-2: [³H]-DTG

-

-

Unlabeled competing ligands for non-specific binding determination (e.g., naloxone (B1662785) for opioid receptors, haloperidol (B65202) for sigma receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Varying concentrations of the test compound ((-)-volazocine or (+)-volazocine).

-

A fixed concentration of the specific radioligand (typically at or below its Kd value).

-

Cell membrane suspension (typically 20-50 µg of protein per well).

-

For determination of non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand instead of the test compound.

-

For total binding, wells should contain only the radioligand and membranes.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound stereoisomers in stimulating G-protein activation at the kappa opioid receptor.

Materials:

-

Cell membranes from cells expressing the kappa opioid receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Unlabeled GTPγS for non-specific binding.

-

Other materials as in the radioligand binding assay.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of the test compound, and cell membranes.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation: Add [³⁵S]GTPγS to all wells to initiate the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

-

Counting and Analysis: Quantify radioactivity and analyze the data to generate dose-response curves. Determine EC50 and Emax values by non-linear regression. Emax is typically expressed as a percentage of the stimulation produced by a standard full agonist (e.g., U-50,488H for KOR).

cAMP Inhibition Assay

Objective: To measure the ability of this compound stereoisomers to inhibit adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like KOR.

Materials:

-

Whole cells stably expressing the kappa opioid receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with varying concentrations of the test compound for a short period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value, which represents the potency of the compound as a functional antagonist of adenylyl cyclase.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound stereoisomers to promote the recruitment of β-arrestin to the kappa opioid receptor, a key indicator of potential for receptor desensitization and biased signaling.

Materials:

-

Engineered cell line co-expressing the kappa opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay from DiscoveRx).

-

Assay-specific substrates and reagents.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the resulting luminescent or fluorescent signal.

-

Data Analysis: Generate dose-response curves and calculate EC50 and Emax values for β-arrestin recruitment. These values can be compared to those obtained from G-protein activation assays to determine any signaling bias.

Conclusion and Future Directions

This compound represents an under-investigated compound with a pharmacological profile that is likely to be heavily influenced by its stereochemistry. While this guide provides a framework for understanding and characterizing its enantiomers based on established principles, the striking lack of specific empirical data is a significant knowledge gap. Future research should prioritize the synthesis and chiral separation of (-)- and (+)-volazocine, followed by a comprehensive pharmacological characterization using the assays outlined herein. Such studies will be invaluable for determining the true therapeutic potential of this compound and for advancing our understanding of the structure-activity relationships within the benzomorphan class of opioids. This will ultimately contribute to the design of safer and more effective analgesics.

Volazocine: A Technical Guide for the Research Professional

An In-depth Whitepaper on a Benzomorphan (B1203429) Opioid Analgesic

Introduction

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1][2] It is chemically identified as 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[2][3] Despite its synthesis and initial investigation as a potential analgesic, this compound was never commercially marketed.[3] As a research chemical, it serves as an interesting scaffold for the development of novel opioid receptor modulators and as a tool for studying the structure-activity relationships (SAR) within the benzomorphan series.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and known pharmacological data. Due to the limited publicly available in vitro data for this compound, this guide also presents detailed, standardized experimental protocols for its full pharmacological characterization, enabling researchers to conduct their own evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine | [3] |

| Synonyms | WIN 23,200 | [2] |

| CAS Number | 15686-68-7 | [3][4] |

| Molecular Formula | C₁₈H₂₅N | [3][4] |

| Molecular Weight | 255.40 g/mol | [4] |

| Appearance | Not specified | |

| Boiling Point | 348°C at 760 mmHg | [2] |

| Flash Point | 148.6°C | [2] |

Synthesis

The synthesis of this compound was first reported by N. F. Albertson in U.S. Patent 3,382,249 (1968).[3] The following is a generalized representation of the synthetic pathway typically employed for benzomorphan derivatives, which would be applicable to this compound.

General Synthetic Workflow

The synthesis of benzomorphan scaffolds like this compound generally involves a multi-step process starting from readily available precursors. The key steps often include the formation of a tetralone intermediate, followed by a series of reactions to construct the characteristic bridged ring system.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, detailed procedure for the synthesis of this compound based on established methods for related benzomorphan compounds.

Step 1: Synthesis of a Tetralone Intermediate

-

A substituted naphthalene (B1677914) is subjected to a Birch reduction followed by acidic workup to yield the corresponding tetralone.

Step 2: Grignard Reaction

-

The tetralone is reacted with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the C11-methyl group.

Step 3: Cyclization

-

The resulting tertiary alcohol undergoes an acid-catalyzed cyclization to form the 2,6-methano-3-benzazocine ring system.

Step 4: N-Demethylation (if necessary)

-

If the nitrogen is methylated, it is demethylated using a reagent such as cyanogen (B1215507) bromide (von Braun reaction) or a chloroformate ester.

Step 5: N-Alkylation with Cyclopropylmethyl Halide

-

The secondary amine is alkylated with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield this compound.

Purification: The final product is purified by column chromatography or recrystallization.

Pharmacological Profile

Publicly available pharmacological data for this compound is limited. The primary source of in vivo data comes from a 1980 study by Wentland et al., which used this compound as a starting material for the synthesis of its 8-amino derivative.

In Vivo Analgesic and Antagonist Activity

The known in vivo activities of this compound are summarized in Table 2.

| Assay | Species | Route | ED₅₀ (mg/kg) | Activity | Source |

| Mouse Hot Plate | Mouse | s.c. | 1.8 (1.1-2.9) | Analgesic | [5] |

| Mouse Tail-Flick | Mouse | s.c. | 0.9 (0.5-1.6) | Analgesic | [5] |

| Morphine Antagonism (Tail-Flick) | Mouse | s.c. | 1.4 (0.8-2.5) | Antagonist | [5] |

These findings suggest that this compound possesses both opioid agonist (analgesic) and antagonist properties, a profile characteristic of mixed agonist-antagonist opioids.

Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. They can also signal through the β-arrestin pathway, which is associated with receptor desensitization and internalization, as well as some of the adverse effects of opioids.

Experimental Protocols for Pharmacological Characterization

To facilitate further research on this compound, this section provides detailed protocols for its in vitro pharmacological characterization.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

5.1.1 Materials

-

Receptor Source: Commercially available cell membranes expressing human recombinant µ, δ, or κ opioid receptors.

-

Radioligands:

-

[³H]-DAMGO (for µ receptors)

-

[³H]-Naltrindole (for δ receptors)

-

[³H]-U69,593 (for κ receptors)

-

-

Non-specific Binding Control: Naloxone (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

5.1.2 Assay Workflow

5.1.3 Procedure

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add 10 µM naloxone.

-

Incubate the plate with gentle agitation.

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to the opioid receptors.

5.2.1 Materials

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP: 10 µM

-

Test Compound: this compound

-

Reference Agonist: DAMGO (for µ), DPDPE (for δ), or U50,488 (for κ)

5.2.2 Procedure

-

Pre-incubate cell membranes with this compound or the reference agonist in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period at 30°C.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.

-

Analyze the data to determine the EC₅₀ and Emax values for this compound relative to the reference agonist.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.

5.3.1 Materials

-

Cells: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556): To stimulate adenylyl cyclase.

-

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen)

-

Test Compound: this compound

5.3.2 Procedure

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin (in the presence of IBMX) to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Structure-Activity Relationships

The pharmacological profile of benzomorphan derivatives is highly dependent on the nature of the substituent on the nitrogen atom and modifications to the aromatic ring. The N-cyclopropylmethyl group, as seen in this compound, is often associated with mixed agonist-antagonist or partial agonist activity at opioid receptors. The lack of a phenolic hydroxyl group at the 8-position of the benzomorphan nucleus in this compound is noteworthy, as this group is often crucial for high-affinity binding to opioid receptors in other opioid classes. However, in the benzomorphan series, potent activity can be retained without this hydroxyl group.

Conclusion

This compound is a research chemical with a pharmacological profile that is not fully elucidated in the public domain. The available in vivo data suggests a mixed opioid agonist-antagonist character. This technical guide provides a foundation for researchers interested in further investigating the properties of this compound by outlining its known characteristics and providing detailed protocols for its comprehensive in vitro pharmacological evaluation. Further studies are warranted to determine its binding affinities and functional activities at the µ, δ, and κ opioid receptors to fully understand its mechanism of action and potential as a research tool or a lead compound for novel analgesic development.

References

- 1. Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Benzomorphan Opioids: A Profile of Pentazocine as a Volazocine Analog

Disclaimer: Due to the limited availability of published in vitro pharmacological data for Volazocine, this document utilizes data from its structurally related benzomorphan (B1203429) analog, Pentazocine. Pentazocine shares a similar core structure and is also classified as a mixed agonist-antagonist opioid. The data and protocols presented herein are intended to provide a representative example of the in vitro characterization of this class of compounds.

Introduction